2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Overview
Description
The compound “2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid” is a complex organic molecule that contains a chlorophenyl group, a methyl group, an oxazole ring, and an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The chlorophenyl group would add aromaticity to the molecule, and the methyl group would provide some steric bulk .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the acetic acid group in this compound suggests that it would have some degree of acidity . The chlorophenyl group could contribute to the compound’s overall polarity .Scientific Research Applications
Synthesis and Structural Studies
- Compounds related to 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid have been synthesized and studied using X-ray diffraction, IR, 1H NMR, and 13C NMR techniques, revealing significant insights into their structural properties. The intermolecular hydrogen bonding patterns observed in these compounds contribute to the formation of complex molecular frameworks and rings in their crystalline structures (Şahin et al., 2014).
Anticancer and Antimicrobial Potential
- Some derivatives of this compound, specifically 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and related compounds, have shown promising anticancer activity against a range of cancer cell lines. These compounds also exhibit antibacterial and antifungal properties, which indicates their potential as antimicrobial agents. Molecular docking studies further support their potential in overcoming microbial resistance to drugs (Katariya et al., 2021).
Synthesis of Novel Compounds
- Research has focused on the synthesis of novel compounds derived from this compound, exploring their various biological activities. These studies are crucial in developing new therapeutic agents and understanding the broader applications of such compounds (Bekircan et al., 2015).
Luminescent Properties
- Substituted derivatives of this compound have been studied for their absorption, fluorescence, and fluorescence excitation spectra. These compounds exhibit high fluorescence quantum yields and large Stokes shift values, making them potential candidates for use in metal sensing and as laser dyes (Grummt et al., 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withhistamine H1 receptors and Nuclear receptor coactivator 1 . These targets play crucial roles in mediating allergic reactions and regulating gene expression, respectively.
Mode of Action
It’s known that similar compounds exhibit high specific affinity for histamine h1 receptors , which suggests that this compound may also interact with these receptors to exert its effects. The interaction with these receptors can lead to changes in cellular signaling pathways, resulting in altered physiological responses.
Pharmacokinetics
Similar compounds are known to be metabolized in the body to form other active compounds . These metabolites can have different bioavailability and pharmacokinetic properties, which can influence the overall effect of the compound.
Future Directions
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXXCCUAGDYKTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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